3-Pentylpyridine

Flavor Chemistry Sensory Science Volatile Analysis

3-Pentylpyridine (C₁₀H₁₅N, MW 149.23–149.24 g/mol) is a monosubstituted alkylpyridine featuring an n-pentyl chain at the 3-position of the pyridine ring. It exists as a colorless clear liquid at ambient temperature with a boiling point of 221–226 °C at atmospheric pressure and a flash point of approximately 96 °C.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 1802-20-6
Cat. No. B157321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylpyridine
CAS1802-20-6
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCCCC1=CN=CC=C1
InChIInChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3
InChIKeyWPFPTAWUHHGUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylpyridine (CAS 1802-20-6): Physicochemical Profile and Procurement Considerations


3-Pentylpyridine (C₁₀H₁₅N, MW 149.23–149.24 g/mol) is a monosubstituted alkylpyridine featuring an n-pentyl chain at the 3-position of the pyridine ring [1][2]. It exists as a colorless clear liquid at ambient temperature with a boiling point of 221–226 °C at atmospheric pressure [3] and a flash point of approximately 96 °C [4]. Its lipophilicity (LogP calculated: 3.32–3.63) [5] positions it as a moderately hydrophobic compound suitable for organic-phase applications, with limited water solubility estimated at ~2246 mg/L [4]. As a naturally occurring trace constituent identified in roasted lamb fat and sweet orange oil [6][7], this compound finds utility in flavor chemistry, synthetic organic methodology, and as a building block for functional materials.

Why Alkylpyridine Positional Isomers Are Not Interchangeable: The Case of 3-Pentylpyridine


Alkylpyridines sharing the same molecular formula but differing in the substitution position (2-, 3-, or 4-pentylpyridine) exhibit profoundly divergent physicochemical, sensory, and reactivity profiles that preclude simple interchange. In flavor applications, the odor threshold of 2-pentylpyridine in water is reported as 0.12 μg/kg (fatty, green pepper, mushroom) [1], whereas 3-pentylpyridine requires approximately 10 ppm (10,000 μg/kg) to produce a characteristic deep-fat chicken aroma [2]—an ~80,000-fold difference in detection sensitivity. In synthetic contexts, Maillard-type model reactions produce >10-fold greater yields of 2-pentylpyridine compared to 3-pentylpyridine under identical oil-medium conditions [3]. Furthermore, the 4-isomer is documented as a skin and eye irritant (GHS Category 2) , a hazard classification not uniformly applicable across the series. Substitution without verification therefore risks invalidating sensory profiles, altering reaction outcomes, and introducing unanticipated safety liabilities. The quantitative evidence presented in Section 3 establishes the specific, measurable differentiation that justifies product-specific selection of 3-pentylpyridine over its closest analogs.

Quantitative Differentiation of 3-Pentylpyridine: Head-to-Head Evidence Against Positional Isomers


Odor Threshold: 3-Pentylpyridine vs. 2-Pentylpyridine

The sensory potency of 3-pentylpyridine differs by approximately four orders of magnitude from its 2-isomer. 3-Pentylpyridine exhibits a characteristic deep-fat chicken aroma detectable at ~10 ppm (10,000 μg/kg) [1]. In direct cross-study comparison, 2-pentylpyridine demonstrates an odor threshold of 0.12 μg/kg in water (fatty, greasy, suety character) [2].

Flavor Chemistry Sensory Science Volatile Analysis

Maillard-Type Reaction Yield: 3-Pentylpyridine vs. 2-Pentylpyridine Formation in Oil Medium

Under simulated food processing conditions (oil medium, 180 °C), the reaction of glutamine with 2,4-decadienal produces >10 times more 2-pentylpyridine compared to aqueous conditions [1]. In the same reaction system, only a small amount of 3-pentylpyridine was formed despite significant ammonia liberation [1].

Food Chemistry Maillard Reaction Flavor Precursor Chemistry

Lipophilicity (LogP): 3-Pentylpyridine vs. 2-Pentylpyridine

Calculated LogP values differentiate the isomers: 3-pentylpyridine exhibits LogP = 3.32 (KowWin estimate) or 3.63 (SPRESIweb) [1], while 2-pentylpyridine is estimated at LogP = 3.58 (KowWin) . The 3-isomer is marginally more hydrophilic, which influences partitioning behavior in biphasic systems and membrane permeability predictions.

QSAR Drug Discovery Partitioning Behavior

Boiling Point: 3-Pentylpyridine vs. 2-Pentylpyridine and 4-Pentylpyridine

The boiling points of the three pentylpyridine positional isomers differ sufficiently to affect distillation and gas chromatographic separation. 3-Pentylpyridine boils at 221–226 °C (atmospheric pressure) [1][2], whereas 2-pentylpyridine boils at 207–208 °C and 4-pentylpyridine at 226.8 °C [3]. The 14–19 °C difference between 2- and 3-isomers enables facile separation by fractional distillation or temperature-programmed GC.

Purification GC Analysis Physical Property

Natural Occurrence Pattern: 3-Pentylpyridine in Lamb Fat vs. 2-Pentylpyridine as Dominant Congener

In the basic volatile fraction of roasted lamb fat, 2-pentylpyridine was identified as the major alkylpyridine component, whereas 3-pentylpyridine was characterized as a minor constituent among twelve alkylpyridines detected [1]. This distinct relative abundance pattern in natural matrices differentiates the two isomers and has implications for authenticity testing and natural-identical flavor formulation.

Food Analysis Natural Product Chemistry Flavor Authenticity

Antifungal Building Block Utility: 3-Pentylpyridine vs. 4-Pentylpyridine in Bis(pentylpyridinium) Scaffolds

A series of bis(4-pentylpyridinium) compounds demonstrated increasing antifungal activity against Cryptococcus neoformans and Candida albicans as the alkyl spacer between headgroups was lengthened from 12 to 16 methylene units . This established SAR relies specifically on the 4-substituted pyridine scaffold; the 3-pentylpyridine isomer would yield a distinct spatial orientation of the cationic headgroup and potentially altered antimicrobial efficacy.

Medicinal Chemistry Antifungal Agents Pyridinium Salts

Validated Application Scenarios for 3-Pentylpyridine Based on Differential Evidence


Flavor Formulation Requiring High-Impact Deep-Fat / Chicken Aroma Character

In savory flavor development, 3-pentylpyridine provides a distinctive deep-fat chicken aroma character at ~10 ppm concentrations [1]. Unlike 2-pentylpyridine (threshold 0.12 μg/kg, fatty/green pepper character) [2], the 3-isomer delivers a specific roasted, fatty meat note without the low-threshold vegetative off-notes associated with the 2-isomer. This high threshold allows greater dosing flexibility in complex flavor matrices where subtle fatty notes are desired without overwhelming the profile. The compound's natural occurrence in roasted lamb fat [3] supports natural-identical labeling in appropriate regulatory jurisdictions.

Analytical Reference Standard for GC/MS Identification of Alkylpyridines in Food Matrices

3-Pentylpyridine serves as an essential reference standard for the positive identification of this specific isomer in complex volatile extracts. The compound's distinct boiling point (221–226 °C) [4] and retention characteristics differentiate it from co-occurring 2-pentylpyridine (207–208 °C) and 4-pentylpyridine (226.8 °C) [5] during gas chromatographic separation. In food authenticity studies of roasted lamb or orange oil volatiles [6], the absence of a 3-pentylpyridine standard would lead to misidentification of the minor 3-isomer peak, potentially confounding quantitative analysis of alkylpyridine profiles.

Medicinal Chemistry Building Block for Position-Specific Pyridinium Salt Synthesis

Although the bis(4-pentylpyridinium) scaffold has established antifungal SAR , the 3-pentylpyridine isomer offers a structurally distinct alternative for generating novel cationic amphiphiles. The altered spatial orientation of the nitrogen atom relative to the pyridinium headgroup may confer unique membrane-disrupting properties or target selectivity. Procurement of authentic 3-pentylpyridine ensures that medicinal chemistry campaigns exploring positional isomer SAR can accurately attribute observed biological activity differences to structural modifications rather than compound identity errors.

Maillard Reaction Model Studies Requiring Specific Alkylpyridine Product Profiles

Investigators studying the formation pathways of alkylpyridines under food processing conditions require isomerically pure 3-pentylpyridine as an analytical standard. The reaction of glutamine with 2,4-decadienal in oil media produces >10-fold more 2-pentylpyridine than 3-pentylpyridine [7]. Use of impure or misidentified 3-pentylpyridine in such studies would lead to erroneous conclusions regarding reaction kinetics, precursor specificity, and pathway elucidation. The compound's limited natural formation [7] also makes it a valuable probe for studying steric and electronic effects on pyridine ring formation in Maillard systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pentylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.